Phenyl b-D-galactoside

Beschreibung

Chemical Identity and Nomenclature

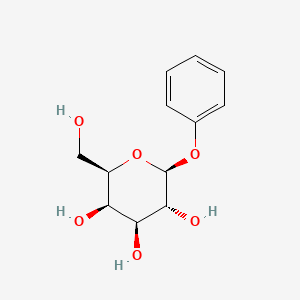

Phenyl β-D-galactoside, systematically known as phenyl β-D-galactopyranoside, exists as a well-defined glycosidic compound with the molecular formula C₁₂H₁₆O₆. The compound bears the Chemical Abstracts Service registry number 2818-58-8 and possesses a molecular weight of 256.25 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-phenoxyoxane-3,4,5-triol, reflecting its stereochemical configuration and functional group arrangement.

The compound exhibits multiple synonymous designations in chemical literature, including phenyl β-D-galactoside, phenylgalactoside, and the abbreviated form P-Gal. The European Community number 220-573-2 and the Chemical Entities of Biological Interest identifier CHEBI:8098 provide additional reference points for this compound in various chemical databases. The simplified molecular input line entry system representation OC[C@H]1OC@@HC@HC@@H[C@H]1O accurately captures the stereochemical details and connectivity pattern of the molecule.

The stereochemical configuration of phenyl β-D-galactoside places the phenyl group in the β-anomeric position, establishing an equatorial orientation relative to the galactopyranose ring. This β-linkage fundamentally distinguishes the compound from its α-anomeric counterpart and significantly influences its biological activity and recognition patterns. The galactose moiety maintains the characteristic D-configuration with hydroxyl groups positioned according to the standard galactose stereochemistry, featuring axial hydroxyl groups at carbon-4 in contrast to the equatorial positioning found in glucose derivatives.

Historical Context in Carbohydrate Chemistry

The development of phenyl β-D-galactoside synthesis traces its origins to the pioneering work in glycosidic bond formation during the late nineteenth and early twentieth centuries. The fundamental methodology for creating aryl glycosides emerged from the groundbreaking Koenigs-Knorr reaction, first described in the early 1900s as a substitution reaction between glycosyl halides and alcohols to produce glycosides. This reaction represented one of the earliest systematic approaches to glycosylation and laid the foundation for modern carbohydrate synthesis methodologies.

The original Koenigs-Knorr protocol involved treating acetobromoglucose with alcohols in the presence of silver carbonate, establishing the basic principles that would later be adapted for galactoside synthesis. Michael's earlier work in 1879 demonstrated the first glycosylation using glycosyl chlorides, where peracetylated glucosyl chloride reacted with potassium phenoxide to yield phenyl glucoside. These early investigations established the conceptual framework for synthesizing phenolic glycosides, including the eventual development of phenyl β-D-galactoside derivatives.

The mechanistic understanding of glycosidic bond formation evolved significantly through studies of anchimeric assistance and stereochemical control. The presence of neighboring groups at the carbon-2 position, particularly acetyl and benzoyl esters, provided crucial anchimeric assistance resulting in 1,2-trans stereochemical arrangements. This mechanistic insight proved essential for achieving selective β-anomeric product formation in galactoside synthesis, where the stereochemical outcome directly impacts biological activity and molecular recognition properties.

Historical development of phenyl galactoside derivatives gained momentum through investigations into carbohydrate-protein interactions and enzymatic substrate recognition. Early research documented in the Journal of the American Chemical Society in 1948 described new phenyl β-D-galactopyranoside derivatives, marking formal recognition of these compounds as important synthetic targets. The systematic exploration of these derivatives contributed to understanding structure-activity relationships in carbohydrate chemistry and established protocols for accessing diverse galactoside libraries.

Biological Relevance of β-D-Galactoside Derivatives

Phenyl β-D-galactoside derivatives demonstrate profound biological significance through their interactions with galectin family proteins, which represent a class of β-galactoside-binding lectins implicated in cancer and inflammation processes. These proteins recognize specific carbohydrate structures and mediate critical cellular functions including cell adhesion, apoptosis regulation, and immune response modulation. The development of phenyl β-D-galactoside libraries has enabled systematic investigation of galectin binding preferences and the discovery of selective inhibitors with therapeutic potential.

Research has revealed that phenyl thio-β-D-galactopyranoside derivatives exhibit variable inhibitory activity against different galectin subtypes, with particularly efficient inhibitors identified against galectin-7. The most effective compounds demonstrated dissociation constants as low as 140 micromolar, representing significantly enhanced affinity compared to β-methyl galactoside with a dissociation constant of 4.8 millimolar. This dramatic improvement in binding affinity illustrates the importance of aromatic substitutions in optimizing carbohydrate-protein interactions and developing structure-based inhibitor design strategies.

The enzymatic significance of phenyl β-D-galactoside extends to its function as a substrate for β-galactosidase enzymes, where it serves as both a detection reagent and a mechanistic probe. Novel fluorescent derivatives, including 2-(benzothiazol-2-yl)-phenyl-β-D-galactopyranoside compounds, have been synthesized as artificial substrates that exhibit enhanced fluorescence upon enzymatic hydrolysis. These substrates enable sensitive detection of β-galactosidase activity and provide tools for investigating enzyme kinetics and specificity requirements.

In bacterial systems, phenyl β-D-galactoside functions as an inducer of the galactose operon, demonstrating its role in gene regulation and metabolic control. Studies in Escherichia coli have shown that both α-D-galactose and β-D-galactose anomers can induce transcription of galactose utilization genes, with phenyl-β-galactoside serving as a non-metabolizable inducer that generates galactose upon hydrolysis. This regulatory function highlights the compound's utility in studying bacterial carbohydrate metabolism and developing tools for genetic manipulation and metabolic engineering applications.

The biological relevance extends to applications in positron emission tomography imaging, where radiolabeled phenyl galactopyranoside derivatives have been investigated as potential reporter probes for visualizing gene expression. Although challenges with cellular retention have limited direct clinical applications, these studies demonstrate the versatility of phenyl β-D-galactoside as a scaffold for developing specialized biomedical tools. The research has provided valuable insights into substrate design requirements for imaging applications and highlighted the importance of balancing enzymatic recognition with cellular permeability and retention properties.

Eigenschaften

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-phenoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O6/c13-6-8-9(14)10(15)11(16)12(18-8)17-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9+,10+,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZJDVYDSZTRFS-YBXAARCKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501031122 | |

| Record name | Phenyl beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2818-58-8 | |

| Record name | Phenyl β-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2818-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl beta-D-galactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002818588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl β-D-galactopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Direct Glycosylation of Phenol with β-D-Galactose Derivatives

One classical approach involves glycosylation of phenol or phenol derivatives with protected β-D-galactose donors to form phenyl β-D-galactoside.

- Starting Materials: Protected β-D-galactopyranosyl donors (e.g., pentaacetylated galactose) and phenol.

- Reaction Conditions: Fischer-type glycosylation or activation with Lewis acids such as BF3·OEt2 in solvents like dichloromethane at low temperatures (0 °C to room temperature).

- Example: Glycosylation of para-nitrophenol with pentaacetylated galactose in the presence of BF3·OEt2 yielded the glycoside intermediate in moderate yields (~52%).

- Post-glycosylation Modifications: Reduction of nitro groups, acetylation, azide substitution, and deprotection steps are performed sequentially to obtain functionalized phenyl galactosides.

This method allows the introduction of functional groups on the phenyl ring, enabling further derivatization.

Synthesis via Diazonium Salt Coupling Under Mild Acidic Conditions

Another method involves the preparation of phenyl β-D-galactoside derivatives through diazonium salt coupling, particularly for phenylazonaphthol glycosides:

- Procedure:

- Aminophenyl tetracetyl β-D-galactopyranoside is diazotized using sodium nitrite under weak acidic conditions (acetic acid) at 0°C.

- The in situ generated diazonium salt is coupled with 2-naphthol sodium salt to form phenylazonaphthol β-D-galactoside derivatives.

- Deprotection: The acetyl protecting groups are removed under Zemplén conditions (methanolic sodium methoxide).

- Yield: Quantitative yields of the final phenyl β-D-galactoside derivatives are reported (~60% overall).

- Significance: The mild acidic conditions preserve the O-glycosidic bond stability, critical for maintaining the integrity of the sugar moiety.

This method is particularly useful for synthesizing azo-linked phenyl galactosides for enzymatic studies and chromophore applications.

Regioselective Protection and One-Pot Displacement Strategies for Building Blocks

For more complex synthetic needs, orthogonally protected β-D-galactosamine and related building blocks are prepared using regioselective protection and nucleophilic displacement:

- Starting from β-D-thiophenylmannoside:

- Regioselective silylation at O6 and catalytic acetylation or benzoylation at O3.

- Conversion to 2,4-bis-triflates followed by nucleophilic displacement with azide or other nucleophiles in a one-pot double-parallel reaction.

- Outcome: Efficient synthesis of orthogonally protected galactosamine thioglycoside building blocks in 54–85% overall yields after a single chromatographic purification.

- Advantages: This approach reduces the number of synthetic steps and purification processes, enabling gram-scale production within 1–2 days.

- Application: These building blocks can be further transformed into phenyl β-D-galactoside derivatives via glycosylation reactions.

This method is significant for preparing rare sugar derivatives and complex glycosides with high regio- and stereoselectivity.

Purification and Characterization

- After synthesis, phenyl β-D-galactoside is typically purified by crystallization (e.g., from hot methanol) or chromatographic techniques.

- Elemental analysis confirms the compound's purity, with typical melting points around 147–149°C reported for crystalline products.

- Spectroscopic methods (NMR, MS) and laser desorption/ionization mass spectrometry coupled with quantum mechanical calculations help characterize the molecular structure and aggregation behavior, confirming β-anomeric configuration and hydrogen bonding patterns.

Comparative Data Table of Preparation Methods

Research Findings and Mechanistic Insights

- Hydrogen Bonding Influence: Studies using laser spectroscopy and quantum mechanical calculations reveal that phenyl β-D-galactoside dimers exhibit stronger binding energies (~10% higher) compared to phenyl β-D-glucopyranoside dimers, attributed to differences in hydroxyl group positioning at C4. This affects molecular aggregation and biological interactions.

- Biological Relevance: Phenyl β-D-galactoside derivatives serve as substrates for β-galactosidase enzymes, with azo-linked analogs used to monitor enzymatic activity via chromophore release.

- Synthetic Efficiency: The regioselective and one-pot displacement strategies significantly reduce synthesis time and purification steps compared to traditional multi-step protocols, facilitating access to rare sugar derivatives and glycosides.

Analyse Chemischer Reaktionen

Glycosylation Reactions

The synthesis of phenyl β-D-galactoside typically involves glycosylation reactions where a phenolic compound is reacted with a galactose derivative. Alternative methods may involve enzymatic synthesis using specific glycosyltransferases that catalyze the transfer of the galactose moiety onto the phenolic compound.

Hydrolysis

Phenyl β-D-galactoside acts as a substrate for β-galactosidase, which cleaves the β-glycosidic linkage. This is employed in studies involving genetically modified organisms (GMOs) where the lacZ gene, encoding β-galactosidase, is used as a reporter gene. The presence or absence of β-galactosidase activity can indicate successful genetic modification or expression of a particular gene.

Interactions with Galectins

Phenyl β-D-galactoside interacts selectively with various galectins, exhibiting different binding affinities. For instance, it has a higher affinity for galectin-7 compared to galectins-1 and -3. This compound can modulate galectin activity, influencing cell adhesion and signaling pathways.

Substitution Reactions

Phenyl β-D-galactoside can undergo substitution reactions where the phenyl group can be modified to yield various derivatives, which may exhibit different biological activities.

Isomerization

In forming dimers, phenyl-β-D-galactopyranoside shows structural arrangements based on intermolecular interactions, with the binding energy of phenyl-β-D-galactopyranose dimers being approximately 10% higher than those of phenyl-β-D-glucopyranose dimers .

Comparison of Beta-Galactosides

| Compound | Structure | Unique Feature |

|---|---|---|

| Methyl beta-D-galactoside | C₁₂H₁₄O₆ | Induces beta-galactosidase; commonly used substrate |

| Lactose | C₁₂H₂₂O₁₁ | Natural disaccharide; important in lactose metabolism |

| Phenyl thiogalactoside | C₁₂H₁₆O₆S | Contains sulfur; exhibits different binding properties |

| Phenyl beta-D-galactoside | C₁₂H₁₆O₆ | Non-inducing nature regarding beta-galactosidase while still serving as an effective substrate for enzymatic reactions; its selectivity towards specific galectins further distinguishes it from other compounds within this class. |

Stock Solution Preparation

| Prepare stock solution | |||

|---|---|---|---|

| 1 mg | 5 mg | 10 mg | |

| 1 mM | 3.9024 mL | 19.5122 mL | 39.0244 mL |

| 5 mM | 0.7805 mL | 3.9024 mL | 7.8049 mL |

| 10 mM | 0.3902 mL | 1.9512 mL | 3.9024 mL |

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Phenyl β-D-galactoside serves multiple roles in scientific research:

Substrate for Enzymatic Reactions

Ph-β-D-Gal is primarily recognized as a substrate for β-galactosidase, an enzyme that hydrolyzes β-galactosides into monosaccharides. This property is crucial for various assays that measure enzyme activity, particularly in genetic studies involving lacZ plasmid-based transgenic mice .

Glycosylation Studies

The compound is widely used in glycosylation reactions, which are essential for synthesizing biologically active molecules. It aids in understanding carbohydrate-protein interactions and their implications in cellular processes and disease mechanisms .

Cancer Research

Research has shown that Ph-β-D-Gal interacts with galectins, proteins involved in cancer progression. A study assessed the binding affinity of phenyl thio-β-D-galactopyranosides to galectin-7, revealing significant inhibitory activity against this protein associated with tumor growth .

Case Study: Inhibition of Galectin-7

- Objective: Evaluate the inhibitory potential of phenyl β-D-galactoside derivatives on galectin-7.

- Methodology: Screening a library of compounds using fluorescence polarization assays.

- Findings: Some derivatives exhibited binding affinities as low as 140 µM, indicating potential therapeutic applications .

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of Ph-β-D-Gal derivatives. Certain acylated derivatives demonstrated enhanced activity against pathogenic bacteria and fungi.

Table 1: Antimicrobial Activity of Galactose Derivatives

| Compound | Pathogen Targeted | Activity |

|---|---|---|

| 6-O-(2-bromobenzoyl) Ph-β-D-Gal | E. coli | Moderate |

| Acylated Ph-β-D-Gal | Staphylococcus aureus | High |

| Non-acylated Ph-β-D-Gal | Candida albicans | Low |

These findings suggest that structural modifications can significantly enhance the antimicrobial efficacy of galactose derivatives .

Diagnostics and Detection

Ph-β-D-Gal plays a role in developing diagnostic tools for detecting certain diseases. Its unique chemical properties enhance assay sensitivity for detecting β-galactosidase activity, which is essential in molecular diagnostics .

Wirkmechanismus

Phenyl b-D-galactoside exerts its effects primarily through its interaction with beta-galactosidase. The enzyme hydrolyzes the glycosidic bond, releasing galactose and phenol. This reaction is crucial for various biological processes, including the breakdown of lactose in the digestive system . The compound also acts as an acceptor substrate in fucosyltransferase detection, where it participates in the transfer of fucose residues .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Differences

The table below summarizes key structural analogs of phenyl β-D-galactoside and their distinguishing features:

Key Research Findings

Phenyl β-D-Galactoside vs. Phenyl β-D-Glucopyranoside

- Structural Basis: The axial hydroxyl group at C4 in galactose (vs. equatorial in glucose) leads to distinct hydrogen-bonding networks. Rotational spectroscopy revealed that phenyl β-D-galactoside forms weaker intramolecular hydrogen bonds compared to its glucopyranoside analog, impacting solubility and enzymatic recognition .

- Enzymatic Specificity: β-Galactosidases hydrolyze phenyl β-D-galactoside efficiently but show negligible activity toward phenyl β-D-glucopyranoside, highlighting the enzyme's sensitivity to the C4 hydroxyl orientation .

Phenyl β-D-Thiogalactoside

- The sulfur atom in the glycosidic bond enhances stability against acid hydrolysis, making it a preferred substrate for prolonged biochemical transport assays (e.g., lac operon studies in E. coli) .

4-Methylumbelliferyl-α-D-Galactopyranoside

- The fluorescent tag enables real-time detection of α-galactosidase activity with high sensitivity (detection limit: ~0.1 nM enzyme). This is critical for diagnosing Fabry disease, where α-galactosidase deficiency occurs .

Phenyl α-D-Galactopyranoside

- The α-anomeric configuration is resistant to β-galactosidases but serves as a substrate for α-specific enzymes. This property is exploited in designing inhibitors for glycogen storage disorders .

Biologische Aktivität

Phenyl β-D-galactoside (Ph-β-D-Gal) is a glycoside compound that has garnered interest in various biological and biochemical applications. It is primarily recognized for its role as a substrate for β-galactosidase and its potential implications in molecular biology, particularly in the study of galactose metabolism and gene expression. This article delves into the biological activities of Phenyl β-D-galactoside, highlighting its interactions, applications, and relevant research findings.

- Molecular Formula: C₁₂H₁₆O₆

- Molecular Weight: 256.26 g/mol

- CAS Number: 2818-58-8

Phenyl β-D-galactoside is characterized as a white to off-white crystalline powder, soluble in water and commonly used in laboratory settings.

1. Substrate for β-Galactosidase

Phenyl β-D-galactoside serves as a non-inducing substrate for the enzyme β-galactosidase, which catalyzes the hydrolysis of β-galactosides into monosaccharides. This property is crucial for various assays that measure enzyme activity, particularly in genetic studies involving lacZ plasmid-based transgenic mice .

Table 1: Binding Affinities of Various Galactopyranosides

| Compound | Binding Affinity (K_D) |

|---|---|

| Methyl α-D-galactopyranoside | 0.5 mM |

| Cyclohexyl α-D-galactopyranoside | 0.4 mM |

| Phenyl α-D-galactopyranoside | 0.15 mM |

| Nitro-substituted phenyl α-D-galactopyranosides | 0.014-0.067 mM |

| Phenyl β-D-galactopyranoside | 1.0-2.3 mM |

The binding affinities indicate that phenyl β-D-galactoside exhibits weaker interactions compared to its α-anomeric counterparts, suggesting structural influences on activity .

2. Role in Cancer Research

Research has demonstrated that phenyl β-D-galactoside interacts with galectins, a family of proteins implicated in cancer progression and inflammation. A study synthesized a library of phenyl thio-β-D-galactopyranosides and assessed their binding to various galectins, revealing that some derivatives exhibited significant inhibitory activity against galectin-7, which is associated with tumor growth .

Case Study: Inhibition of Galectin-7

- Objective: To evaluate the inhibitory potential of phenyl β-D-galactoside derivatives on galectin-7.

- Methodology: A library of compounds was screened using fluorescence polarization assays.

- Findings: The most effective inhibitors showed a binding affinity (K_d) as low as 140 µM compared to the standard methyl β-D-galactopyranoside (K_d = 4.8 mM), indicating potential therapeutic applications in targeting galectin-mediated pathways .

3. Antimicrobial Properties

Recent studies have explored the antimicrobial properties of galactose-based compounds, including phenyl β-D-galactoside derivatives. In vitro evaluations demonstrated that certain acylated derivatives exhibited enhanced activity against pathogenic bacteria and phyto-fungi .

Table 2: Antimicrobial Activity of Galactose Derivatives

| Compound | Pathogen Targeted | Activity |

|---|---|---|

| 6-O-(2-bromobenzoyl) phenyl β-D-galactopyranoside | E. coli | Moderate |

| Acylated phenyl β-D-galactopyranosides | Staphylococcus aureus | High |

| Non-acylated phenyl β-D-galactopyranosides | Candida albicans | Low |

These findings suggest that structural modifications can significantly enhance the antimicrobial efficacy of galactose derivatives.

Q & A

Q. What are the key considerations when designing experiments to synthesize Phenyl β-D-galactoside in laboratory settings?

Methodological Answer: Synthesis of Phenyl β-D-galactoside typically involves enzymatic or chemical glycosylation. For enzymatic methods, select glycosidases (e.g., β-galactosidase) with optimal pH (6.0–7.5) and temperature (40–60°C), and use activated donors like p-nitrophenyl galactoside. For chemical synthesis, employ Koenigs-Knorr reactions with silver oxide as a catalyst. Ensure purity via silica gel chromatography and validate using NMR (e.g., anomeric proton signals at δ 5.2–5.5 ppm) and mass spectrometry .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing Phenyl β-D-galactoside?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm glycosidic bond formation (e.g., anomeric carbon at ~100–105 ppm).

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF for molecular ion verification.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Cross-reference data with literature values to confirm structural integrity .

Q. How can researchers ensure reproducibility in Phenyl β-D-galactoside synthesis protocols?

Methodological Answer: Document reaction parameters (solvent, temperature, enzyme/substrate ratios) in detail. Use standardized buffers (e.g., 50 mM sodium phosphate) and pre-calibrated equipment. Include negative controls (e.g., enzyme-free reactions) and report yield calculations (e.g., % conversion via HPLC peak integration). Publish supplementary materials with raw chromatograms and spectral data .

Advanced Research Questions

Q. How can researchers resolve discrepancies in enzymatic activity data when using Phenyl β-D-galactoside as a substrate?

Methodological Answer: Contradictions may arise from assay conditions (e.g., pH drift, substrate inhibition). Perform kinetic studies (Michaelis-Menten plots) to identify anomalies. Use statistical tools like Grubbs’ test to detect outliers. Replicate experiments with independent enzyme batches and validate using orthogonal methods (e.g., isothermal titration calorimetry) .

Q. What strategies optimize reaction conditions for high-yield enzymatic synthesis of Phenyl β-D-galactoside?

Methodological Answer: Apply Design of Experiments (DoE) frameworks like central composite design to model interactions between variables (e.g., enzyme concentration, incubation time). Use response surface methodology to identify optimal conditions. Validate predictions with triplicate runs and compare with literature benchmarks (e.g., yields >70%) .

Q. How can computational modeling enhance the study of Phenyl β-D-galactoside’s interactions with β-galactosidases?

Methodological Answer: Perform molecular docking (AutoDock Vina) to predict binding poses and affinity. Validate with molecular dynamics simulations (GROMACS) to assess stability. Compare computational ΔG values with experimental Km data. Use PyMOL for visualizing active-site interactions (e.g., hydrogen bonds with Glu residues) .

Q. What methodological approaches address conflicting reports on Phenyl β-D-galactoside’s inhibitory potency in glycosidase studies?

Methodological Answer: Systematically test inhibitors under uniform conditions (buffer, enzyme source). Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive). Cross-validate with site-directed mutagenesis (e.g., mutating key catalytic residues) and structural analysis (X-ray crystallography) .

Data Analysis and Interpretation

Q. How should researchers analyze structural heterogeneity in Phenyl β-D-galactoside samples?

Methodological Answer: Employ 2D NMR (COSY, HSQC) to detect impurities or stereoisomers. Use high-resolution mass spectrometry (HRMS) to identify adducts. For chromatographic anomalies, optimize gradient elution (e.g., 5–95% acetonitrile in 20 min) and compare retention times with authentic standards .

Q. What statistical frameworks are suitable for interpreting dose-response data in Phenyl β-D-galactoside bioactivity assays?

Methodological Answer: Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Calculate IC₅₀ values with 95% confidence intervals. Use ANOVA for multi-group comparisons and apply Bonferroni correction to minimize Type I errors .

Ethical and Reproducibility Considerations

Q. How can researchers mitigate bias in reporting negative results from Phenyl β-D-galactoside studies?

Methodological Answer: Adhere to FAIR data principles by depositing raw data in repositories (e.g., Zenodo). Pre-register experimental designs on platforms like Open Science Framework. Use blinded analysis for subjective endpoints (e.g., enzyme activity scoring) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.